Bzl-his(bzl)-OH

Description

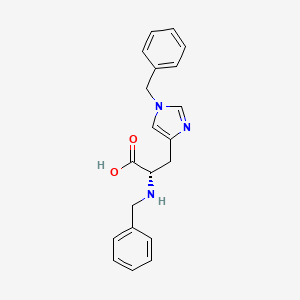

Bzl-His(Bzl)-OH (commonly referred to as Boc-His(Bzl)-OH) is a protected derivative of the amino acid L-histidine. It features a tert-butoxycarbonyl (Boc) group at the α-amino position and a benzyl (Bzl) group at the imidazole ring’s τ-nitrogen (major isomer) or π-nitrogen (minor isomer) . Key characteristics include:

Properties

IUPAC Name |

2-(benzylamino)-3-(1-benzylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-20(25)19(21-12-16-7-3-1-4-8-16)11-18-14-23(15-22-18)13-17-9-5-2-6-10-17/h1-10,14-15,19,21H,11-13H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSLFTWXUDAXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57101-60-7 | |

| Record name | NSC331806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Method Overview :

Bzl-His(Bzl)-OH is synthesized as a building block for peptide chains, leveraging Fmoc/tBu or Boc protection strategies. A representative protocol includes:

- Step 1 : Imidazole protection with benzyl chloride on resin-bound histidine.

- Step 2 : α-amino group benzylation using benzyl chloroformate (Z-Cl).

Key Data :

| Parameter | Detail |

|---|---|

| Coupling reagent | TBTU/HOBt |

| Base | DIEA |

| Solvent | DMF |

| Purification | Chromatography |

Notes :

- SPPS methods prioritize orthogonal protection but require post-synthesis cleavage.

- Isomer separation (τ/π-Bzl) may be necessary for specific applications.

Diphenylphosphoryl Azide (DPPA)-Mediated Polymerization

Method Overview :

While primarily for poly(L-histidine) synthesis, DPPA’s utility in activating carboxyl groups suggests potential for monomer functionalization:

- Step 1 : L-Histidine suspension in DMSO with DPPA and triethylamine.

- Step 2 : Benzylation of activated intermediates.

Key Data :

| Parameter | Detail |

|---|---|

| Reaction time | 1–24 hours |

| Temperature | 5–8°C → room temperature |

| Workup | Precipitation with NaCl(aq) |

Notes :

- Adapting this method for this compound would require suppressing polymerization.

- Yields for analogous reactions reach ~32%.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Classical | Simple reagents | Low yield, isomer issues |

| SPPS | High purity | Multi-step, costly reagents |

| DPPA-mediated | Scalable | Requires optimization |

Isomerism and Purification

- τ-Bzl vs. π-Bzl : The benzyl group on the imidazole ring exists as τ (tele) or π (proximal) isomers.

- Separation : Chromatography (e.g., reverse-phase HPLC) or selective crystallization is required for isomer isolation.

Key Research Findings

- Stability : this compound degrades under acidic conditions, necessitating neutral storage.

- Applications : Used in peptide antibiotics and hormone analogs (e.g., histrelin).

Chemical Reactions Analysis

Bzl-his(bzl)-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-His(Bzl)-OH is primarily utilized in solid-phase peptide synthesis due to its stability and compatibility with various coupling conditions. The Fmoc group protects the alpha-amino group, while the benzyl group protects the imidazole side chain of histidine, allowing for selective coupling with other amino acids during peptide assembly. This method minimizes side reactions and racemization, making it ideal for synthesizing complex peptides.

Synthesis Process

The synthesis of Fmoc-His(Bzl)-OH typically involves the following steps:

- Activation : The Fmoc group is removed under mild basic conditions.

- Coupling : The activated amino acid is coupled to the growing peptide chain.

- Deprotection : The benzyl group can be selectively removed via hydrogenation or specific cleavage reagents to reveal the free histidine side chain.

Drug Development

Potential Therapeutic Applications

Fmoc-His(Bzl)-OH has been investigated for its potential in drug discovery and development. Its ability to form complexes with metal ions makes it a candidate for creating metallodrugs, which can enhance therapeutic efficacy against various diseases. Studies have shown that histidine residues can be crucial in enzyme catalysis and metal ion coordination, providing insights into enzyme mechanisms and the development of inhibitors or enhancers of enzymatic activity.

Biochemical Studies

Metal Ion Chelation

Histidine's imidazole side chain allows it to chelate metal ions effectively. Research involving Fmoc-His(Bzl)-OH often focuses on its interactions with metal ions, which are essential for understanding biological processes such as enzyme function and signal transduction pathways. The compound has been studied for its antioxidant properties and its role in oxidative stress-related diseases, highlighting its relevance in neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of Z-His(Bzl)-OH (a related compound) against human lung carcinoma cells (A549) and human breast carcinoma cells (MCF-7). Results indicated that Z-His(Bzl)-OH exhibited significant cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Enzyme Mechanism Insights

Research focusing on the interactions between Fmoc-His(Bzl)-OH and various metal ions provided insights into the enzyme mechanisms involved in metabolic pathways. These studies highlighted how modifications to the histidine residue could influence enzyme activity and stability, paving the way for novel enzyme inhibitors.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-Lys(Bzl)-OH | Lysine derivative with benzyl protection | Involved in cationic interactions; used in gene delivery |

| Fmoc-Gly-OH | Glycine derivative | Simplest amino acid; often used for spacer regions |

| Fmoc-Tyr-OH | Tyrosine derivative | Contains a phenolic hydroxyl; important for UV absorbance studies |

| Fmoc-Cys(Trt)-OH | Cysteine derivative with trityl protection | Contains a thiol group; critical for disulfide bond formation |

| Fmoc-Asp(OtBu)-OH | Aspartic acid derivative | Utilized for carboxylic acid functionalities; prone to aspartimide formation |

This table illustrates the versatility of Fmoc protection strategies while underscoring the unique applications of Fmoc-His(Bzl)-OH in research and therapeutic contexts.

Mechanism of Action

The mechanism of action of Bzl-his(bzl)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Cbz-L-Histidine (Z-His-OH)

- Structure: Benzyloxycarbonyl (Cbz) group at the α-amino position; unprotected imidazole ring.

- Molecular formula : C₁₄H₁₅N₃O₄

- Molecular weight : 289.29 g/mol .

- Key differences: Biological activity: Demonstrates anticancer effects in human lung (A549) and breast (MCF-7) carcinoma cells, with IC₅₀ values of ~24.88 μM. Synergistic cytotoxicity observed when combined with quercetin . Mechanism: Upregulates pro-apoptotic p53 and downregulates anti-apoptotic Bcl-2 gene expression . Application: Primarily used in therapeutic research rather than peptide synthesis.

Fmoc-His(Bzl)-OH

- Structure: Fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position; benzyl protection on the imidazole ring (τ/π isomers).

- Molecular formula : C₂₉H₂₇N₃O₄ (τ-isomer) .

- Key differences: Synthesis utility: Fmoc is base-labile, making it ideal for solid-phase peptide synthesis (SPPS), unlike acid-labile Boc . Advanced applications: Incorporated into double-network hydrogels with carbon nanomaterials for controlled drug delivery (e.g., baclofen release under near-infrared light) .

Boc-Asp(Bzl)-OH

- Structure : Boc-protected aspartic acid with benzyl ester on the β-carboxyl group.

- Molecular formula: C₁₅H₂₀NO₆ (derivative used in caspase-2 inhibitor synthesis) .

- Key differences :

Boc-Hyp(Bzl)-OH

- Structure : Boc-protected 4-hydroxyproline with benzyl ether on the hydroxyl group.

- Molecular formula: C₁₇H₂₃NO₅

- Molecular weight : 321.37 g/mol .

- Application: Specialized in collagen-like peptide synthesis due to hydroxyproline’s role in triple-helix stabilization .

Comparative Data Table

Research Findings and Trends

Biological Activity

Bzl-his(bzl)-OH, or N(im)-benzyl-histidine, is an unnatural amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-histidine with benzyl chloride under basic conditions. The process can be summarized as follows:

-

Starting Materials :

- L-Histidine

- Benzyl chloride

- Base (e.g., sodium hydroxide)

-

Reaction Conditions :

- The reaction is carried out in an aqueous solution, often at elevated temperatures to facilitate the nucleophilic substitution.

-

Yield and Purification :

- The product can be purified using standard techniques such as recrystallization or chromatography.

The molecular formula of this compound is with a molecular weight of 335.4 g/mol .

Biological Activity

This compound exhibits notable biological activities, particularly as a substrate and inhibitor in enzymatic reactions. Its structure allows for enhanced interactions with various enzymes, especially caspases, which are crucial in apoptosis and other cellular processes.

Enzyme Interactions

- Caspase Selectivity :

- Kinetic Studies :

- Inhibitory Effects :

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Case Study 1 : A study evaluated the effect of incorporating this compound into peptide substrates for caspases. The results showed a significant increase in substrate turnover rates, suggesting that the bulky benzyl group enhances enzyme binding and catalysis .

- Case Study 2 : Another investigation focused on the use of this compound in designing selective inhibitors for caspase-2. The findings indicated that the compound could effectively prevent MDM-2 cleavage, highlighting its potential role in cancer therapy .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

What is the role of Bzl-His(Bzl)-OH in solid-phase peptide synthesis (SPPS), and how should researchers design experiments to incorporate it effectively?

This compound serves as a protected histidine derivative in SPPS, where the benzyl (Bzl) groups prevent undesired side reactions during peptide chain assembly. To incorporate it, researchers should:

- Optimize coupling conditions : Use activators like HBTU or HATU in DMF, with a 2–4-fold molar excess of the amino acid relative to the resin-bound peptide .

- Monitor deprotection : The Bzl groups on histidine are typically removed via hydrogenolysis (H₂/Pd) or acidic conditions (TFA), requiring careful pH control to avoid premature deprotection .

- Validate incorporation : Confirm successful coupling via Kaiser test or HPLC-MS .

How can researchers optimize the deprotection conditions for this compound to minimize side reactions during peptide chain elongation?

Advanced optimization involves:

- Selective deprotection : Use mild acidic conditions (e.g., 20% TFA in DCM) to remove temporary protecting groups while retaining Bzl on histidine.

- Stability assays : Conduct kinetic studies under varying pH and temperature to identify optimal cleavage windows .

- Side-chain monitoring : Employ MALDI-TOF or LC-MS to detect unintended modifications (e.g., aspartimide formation) and adjust reaction times accordingly .

What methodologies are recommended to resolve discrepancies in NMR characterization data for this compound derivatives?

To address conflicting NMR

- Cross-validate assignments : Compare ¹H/¹³C NMR shifts with literature values for similar benzyl-protected amino acids .

- Use 2D techniques : HSQC and COSY can resolve overlapping peaks in complex spectra .

- Replicate synthesis : Repeat experiments under controlled conditions to rule out batch-specific impurities .

What analytical techniques are essential for confirming the identity and purity of this compound after synthesis?

Key methods include:

- Chromatography : HPLC with UV detection (λ = 214 nm) to assess purity (>95%) .

- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks .

- Elemental analysis : Validate C/H/N ratios against theoretical values .

How can computational modeling be integrated with experimental data to predict the stability of this compound under varying pH conditions?

Advanced approaches involve:

- Molecular dynamics (MD) simulations : Model the compound’s conformational stability in acidic/basic environments.

- pKa calculations : Use software like MarvinSketch to predict protonation states and identify labile bonds .

- Experimental correlation : Compare simulation results with empirical stability data (e.g., TGA or accelerated degradation studies) .

What steps should be taken to ensure reproducibility when documenting the synthesis protocol for this compound in a research publication?

For reproducibility:

- Detail reaction parameters : Include exact molar ratios, solvent grades, and temperature profiles .

- Characterization appendices : Provide raw NMR/MS data in supplementary materials .

- Error reporting : Note observed deviations (e.g., lower yields in humid conditions) and mitigation strategies .

What strategies should researchers employ to critically compare their findings on this compound’s reactivity with existing studies?

To contextualize results:

- Systematic literature review : Use Boolean searches in SciFinder or Reaxys to identify analogous studies .

- Meta-analysis : Tabulate reaction yields, purification methods, and analytical data across publications to identify trends .

- Mechanistic discussions : Contrast proposed reaction pathways (e.g., nucleophilic vs. radical mechanisms) using kinetic isotope effects or DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.